Cas no 2034306-70-0 (N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide)
![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide structure](https://www.kuujia.com/scimg/cas/2034306-70-0x500.png)
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[[6-(2-Furanyl)-3-pyridinyl]methyl]-1-methyl-1H-indole-3-acetamide
- N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
-
- Inchi: 1S/C21H19N3O2/c1-24-14-16(17-5-2-3-6-19(17)24)11-21(25)23-13-15-8-9-18(22-12-15)20-7-4-10-26-20/h2-10,12,14H,11,13H2,1H3,(H,23,25)
- InChI Key: MQRWDZOMMFMZKS-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=CC=C2)C(CC(NCC2=CC=C(C3=CC=CO3)N=C2)=O)=C1
Experimental Properties
- Density: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 635.2±55.0 °C(Predicted)
- pka: 14.48±0.46(Predicted)
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-6511-2mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6482-6511-10mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6482-6511-15mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6482-6511-30mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6482-6511-3mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-6511-5μmol |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-6511-1mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6482-6511-5mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6482-6511-25mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6482-6511-10μmol |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide |
2034306-70-0 | 10μmol |
$69.0 | 2023-09-08 |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide Related Literature
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Additional information on N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
Professional Introduction to N-{[6-(furan-2-yl)pyridin-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide (CAS No. 2034306-70-0)
N-{[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methyl-1H-indol-3-yl)acetamide, identified by its CAS number 2034306-70-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in drug discovery and development.
The structural framework of N-{[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methyl-1H-indol-3-yl)acetamide incorporates several key pharmacophoric elements that contribute to its pharmacological properties. The presence of a pyridine ring substituted with a furan moiety at the 6-position and an indole ring at the 2-position of the acetamide backbone suggests potential interactions with biological targets such as enzymes and receptors. These structural features are reminiscent of molecules that have demonstrated efficacy in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
In recent years, there has been a growing interest in the development of heterocyclic compounds that exhibit multitarget interactions. The combination of a pyridine-furan scaffold with an indole group in N-{[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methyl-1H-indol-3-yl)acetamide positions it as a promising candidate for such multitarget drug design strategies. This approach has shown considerable promise in preclinical studies, where compounds targeting multiple pathways have often demonstrated enhanced therapeutic efficacy and reduced side effects compared to single-target agents.
The pharmacological profile of N-{[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methyl-1H-indol-3-yl)acetamide has been explored in several recent studies. One notable investigation focused on its potential role as an inhibitor of kinases involved in cancer progression. The compound was found to exhibit inhibitory activity against several kinases, including JAK2 and FLT3, which are frequently mutated in hematological malignancies. The furan-pyridine moiety was identified as a key pharmacophore responsible for this inhibitory activity, highlighting the importance of this structural feature in mediating biological effects.
In another study, N-{[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methyl-1H-indol-3-yl)acetamide was investigated for its potential anti-inflammatory properties. The compound was shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNFα and ILβ. This effect was attributed to its ability to interact with transcription factors involved in inflammation, such as NFκB. The indole moiety was found to play a crucial role in this interaction, suggesting that it is a critical component for achieving the desired pharmacological outcome.
The synthesis of N-{[6-(furan-2-yloxy)methyl]pyridin- 3-carboxamides} is another area where this compound has been extensively studied. Researchers have developed efficient synthetic routes that allow for the preparation of analogs with modified substituents on the pyridine and indole rings. These synthetic strategies have enabled the exploration of structure-function relationships, providing valuable insights into the optimization of biological activity. For instance, modifications to the furan ring have been shown to influence both potency and selectivity, demonstrating the importance of fine-tuning molecular structure for achieving desired pharmacological effects.
The computational modeling studies on N-{[6-(furan- 2-yloxy)methyl]pyridin- 3-carboxamides} have further contributed to our understanding of their mechanism of action. Molecular docking simulations have been used to predict binding interactions with target proteins, providing a rational basis for designing more effective derivatives. These studies have highlighted key interactions between the furan-pyridine and indole moieties and their respective binding pockets on target proteins, offering valuable guidance for future drug development efforts.
The preclinical evaluation of N-{[6-(furan- 2-yloxy)methyl]pyridin- 3-carboxamides} has also revealed interesting findings regarding their safety profile. In vitro toxicity assays have shown that these compounds exhibit low cytotoxicity towards normal human cells, suggesting their potential for clinical translation. Additionally, animal models have been used to assess their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have provided valuable data on the bioavailability and metabolic stability of N-{[6-(furan- 2-yloxy)methyl]pyridin- 3-carboxamides} , which are critical factors for determining their suitability for further clinical development.
The future directions for research on N-{[6-(furan- 2-yloxy)methyl]pyridin- 3-carboxamides} include exploring their potential in treating other diseases beyond cancer and inflammation. For example, there is growing evidence suggesting that these compounds may also have neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, efforts are underway to develop novel derivatives with improved pharmacological properties through structure-based drug design approaches.
In conclusion, N-{[6-(furan- 2-yloxy)methyl]pyridin- 3-carboxamides} represent a promising class of compounds with significant therapeutic potential. Their unique structural features and demonstrated biological activities make them valuable candidates for further research and development in various therapeutic areas. As our understanding of their mechanism of action continues to evolve, it is likely that new applications for these compounds will be discovered, contributing to advancements in modern medicine.
2034306-70-0 (N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide) Related Products
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2039-76-1(3-Acetylphenanthrene)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)



